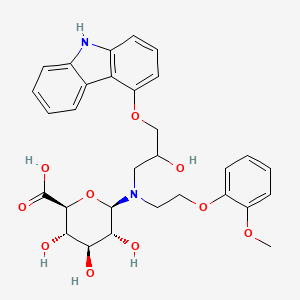

Carvedilol N'-beta-D-Glucuronide

Beschreibung

BenchChem offers high-quality Carvedilol N'-beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carvedilol N'-beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H34N2O10 |

|---|---|

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |

InChI-Schlüssel |

ZQZHJYJNGJEIGF-MGBYVDSNSA-N |

Isomerische SMILES |

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Kanonische SMILES |

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Structural Elucidation of Carvedilol N'-β-D-Glucuronide by Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

The structural elucidation of drug metabolites is a cornerstone of modern drug development, ensuring a comprehensive understanding of a compound's fate in vivo. Carvedilol, a widely prescribed β-blocker, undergoes extensive phase II metabolism, with glucuronidation being a primary pathway.[1][2] This process can yield multiple isomers, such as O- and N-glucuronides, which are often difficult to distinguish using mass spectrometry (MS) alone due to identical masses and similar fragmentation patterns.[3] This guide provides an in-depth, technical walkthrough of the definitive structural elucidation of a specific, challenging metabolite, Carvedilol N'-β-D-Glucuronide, using a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail the causality behind experimental choices and outline a self-validating analytical workflow designed for researchers, scientists, and drug development professionals.

Introduction: The Metabolic Challenge of Carvedilol

Carvedilol is a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure.[4][5] Administered as a racemic mixture, it is extensively metabolized in the liver primarily through aromatic ring oxidation and subsequent glucuronidation.[1][2][4] The UDP-glucuronosyltransferase (UGT) enzyme system conjugates a glucuronic acid moiety to the drug, enhancing its water solubility and facilitating its excretion.

Carvedilol possesses multiple potential sites for glucuronidation, including the secondary alcohol and the secondary amine (N') in the side chain. The resulting O- and N'-glucuronide isomers present a significant analytical challenge. While LC-MS/MS is a powerful tool for detecting and quantifying metabolites, it often falls short in providing unambiguous structural identification for such isomers.[3] This ambiguity necessitates the use of NMR spectroscopy, the gold standard for molecular structure elucidation, which provides definitive evidence of atomic connectivity through-bond correlations.[6][7][8]

The NMR Strategy: A Multi-dimensional Approach

To definitively assign the structure of Carvedilol N'-β-D-Glucuronide, a combination of 1D and 2D NMR experiments is required. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.[9]

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the chemical environment of each carbon atom in the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is crucial for mapping out proton spin systems within the Carvedilol backbone and the glucuronide ring.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This experiment is essential for assigning carbons based on their known proton assignments.[10][11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this elucidation. It detects long-range correlations (typically 2-4 bonds) between protons and carbons. These correlations bridge non-coupled spin systems and are used to piece the molecular fragments together. Crucially, an HMBC correlation between the anomeric proton of the glucuronide moiety and a carbon atom on the Carvedilol side chain will definitively establish the point of conjugation.[6][13]

Logical Workflow for NMR-based Structure Elucidation

The following diagram illustrates the logical flow of experiments and data interpretation.

Caption: Experimental and analytical workflow for NMR structure elucidation.

Spectral Analysis: From Parent Drug to Metabolite

A critical first step is to understand the NMR signature of the parent drug, Carvedilol. This provides a reference map to identify which signals have shifted upon metabolic modification.

Reference Data: ¹H and ¹³C NMR Assignments of Carvedilol

The following table summarizes the known NMR assignments for Carvedilol, which serve as our baseline.[14]

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| Carbazole Moiety | ||

| 1 | 118.9 | 7.55 (d) |

| 2 | 119.9 | 7.15 (t) |

| 3 | 111.0 | 7.35 (t) |

| 4a | 122.5 | - |

| 4b | 120.1 | - |

| 5 | 109.8 | 7.45 (d) |

| 6 | 126.2 | 8.15 (d) |

| 7 | 119.5 | 7.25 (t) |

| 8 | 123.8 | 7.50 (d) |

| 8a | 138.5 | - |

| 9a | 141.2 | - |

| Side Chain | ||

| Cα | 70.5 | 4.10 (m) |

| Cβ | 68.5 | 4.20 (m) |

| Cγ (N'-CH₂) | 50.5 | 2.90 (m) |

| 2-Methoxyphenoxyethyl Moiety | ||

| Cδ (N'-CH₂-CH₂) | 49.0 | 4.05 (t) |

| 1' | 148.0 | - |

| 2' | 149.5 | - |

| 3' | 113.0 | 6.95 (d) |

| 4' | 121.5 | 6.90 (t) |

| 5' | 120.8 | 6.85 (t) |

| 6' | 114.2 | 6.92 (d) |

| OCH₃ | 55.8 | 3.80 (s) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Elucidating the N'-Glucuronide: Expected Spectral Changes and Key Correlations

Upon conjugation of the glucuronic acid moiety to the secondary amine (N'), we anticipate specific and diagnostic changes in the NMR spectra.

-

Downfield Shift of Proximal Protons and Carbons: The electron-withdrawing nature of the glucuronide group will cause a significant downfield shift (to a higher ppm value) for the protons and carbons on and adjacent to the nitrogen atom. We expect Cγ and Cδ, and their attached protons, to be most affected.

-

Appearance of the Glucuronide Spin System: A new set of signals corresponding to the glucuronic acid moiety will appear. This includes the anomeric proton (H-1''), which typically resonates as a doublet around 4.5-5.5 ppm, and the other sugar protons between 3.0-4.0 ppm.

-

The Definitive HMBC Correlation: The most critical piece of evidence will be the long-range correlation between the anomeric proton of the glucuronide (H-1'') and the carbons of the Carvedilol side chain adjacent to the nitrogen. A correlation from H-1'' to Cγ and Cδ would provide unambiguous proof of the N'-linkage.

Visualizing the Key HMBC Linkage

The following diagram highlights the crucial correlations that confirm the structure.

Caption: Key ³JCH HMBC correlations confirming the N'-glucuronide linkage.

Experimental Protocol: A Step-by-Step Guide

Sample Preparation and Isolation

The Carvedilol N'-β-D-Glucuronide metabolite must first be isolated from the biological matrix (e.g., urine, bile, or microsomal incubation).

-

Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to perform initial cleanup and concentration of the metabolite from the matrix.

-

Preparative HPLC: Employ reversed-phase high-performance liquid chromatography (HPLC) to purify the metabolite to >95% purity, as determined by analytical HPLC with UV or MS detection.

-

Lyophilization: Lyophilize the collected HPLC fractions to yield the purified metabolite as a solid powder.

-

NMR Sample Preparation: Dissolve 1-5 mg of the purified metabolite in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Transfer the solution to a high-quality NMR tube.

NMR Data Acquisition

Acquire the following spectra on a high-field NMR spectrometer (≥600 MHz recommended for sensitivity with small sample amounts).[8]

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

gCOSY: Acquire a gradient-enhanced COSY spectrum to map ¹H-¹H correlations.

-

gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

-

gHMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range coupling constants (²JCH, ³JCH) of 8-10 Hz. This is critical for observing the key linkage correlations.

Data Analysis and Final Structure Confirmation

-

Identify Parent Drug Signals: Using the reference data (Table 1) and the acquired 2D spectra, assign the protons and carbons of the Carvedilol backbone. Note any significant chemical shift changes, particularly around the side-chain nitrogen.

-

Assign the Glucuronide Moiety: Identify the anomeric proton (H-1'') doublet. From this starting point, use the COSY spectrum to "walk around" the sugar ring, assigning H-2'', H-3'', H-4'', and H-5''. Use the HSQC spectrum to assign the corresponding carbons (C-1'' to C-5'').

-

Confirm the Linkage Point: Carefully analyze the HMBC spectrum for cross-peaks between the glucuronide moiety and the Carvedilol backbone. The observation of correlations from the anomeric proton (H-1'') to the side-chain carbons Cγ and Cδ provides definitive, unambiguous evidence that the metabolite is Carvedilol N'-β-D-Glucuronide.

-

Tabulate Final Assignments: Compile a final table summarizing all ¹H and ¹³C chemical shift assignments for the metabolite, along with the key HMBC correlations that support the final structure.

Conclusion

The structural elucidation of drug metabolites requires a rigorous and systematic approach. While mass spectrometry is invaluable for detection, NMR spectroscopy remains the ultimate arbiter for resolving structural ambiguity, particularly for isomers like O- and N-glucuronides. By employing a suite of 2D NMR experiments—COSY for mapping spin systems, HSQC for direct C-H correlations, and crucially, HMBC for long-range connectivity—one can definitively establish the precise site of conjugation. The workflow and principles detailed in this guide provide a robust framework for scientists to confidently and accurately elucidate the structures of complex metabolites, ensuring a complete and accurate understanding of a drug's metabolic fate.

References

- U.S. Food and Drug Administration. (n.d.). Carvedilol Tablets Label.

- PharmGKB. (n.d.).

- Wikipedia. (2024). Carvedilol.

- Nakajima, M., et al. (2008). Stereoselective oxidation and glucuronidation of carvedilol in human liver and intestinal microsomes. Drug Metabolism and Pharmacokinetics.

- Hanioka, N., et al. (2012). Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes. Pharmacology.

- Li, D. W. (2020). NMR Based Methods for Metabolites Analysis. Analytical Chemistry.

- Markley, J. L., et al. (2017). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences.

- Bingol, K., & Brüschweiler, R. (2017). Comprehensive Metabolite Identification Strategy using Multiple 2D NMR Spectra of a Complex Mixture Implemented in the COLMARm Web Server. Analytical Chemistry.

- Creative Biostructure. (n.d.).

- Liao, G., et al. (2009). 2D NMR Metabonomic Analysis: A Novel Method for Automated Peak Alignment.

- Xia, Y., & Li, L. (2015). Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. Analytical Chemistry.

- Sridhar, M., et al. (2012). Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. International Journal of Pharmacy and Technology.

- Hypha Discovery. (n.d.).

- Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research.

- Zielińska, M. A., & Wawer, I. (2011). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry.

- Gadape, H. H., et al. (2023).

- Lei, Z., et al. (2022).

- Sitter, B., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carvedilol - Wikipedia [en.wikipedia.org]

- 5. connectjournals.com [connectjournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Comprehensive Metabolite Identification Strategy using Multiple 2D NMR Spectra of a Complex Mixture Implemented in the COLMARm Web Server - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2D NMR Metabonomic Analysis: A Novel Method for Automated Peak Alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Carvedilol and Its Glucuronide Metabolites: A Mechanistic Guide

Executive Summary

Carvedilol is a highly lipophilic, third-generation aryloxypropanolamine utilized extensively in the management of heart failure, hypertension, and left ventricular dysfunction. Administered as a racemic mixture, its pharmacokinetic (PK) profile is defined by profound stereoselectivity and extensive first-pass hepatic metabolism. While Phase I oxidation via Cytochrome P450 (CYP) enzymes initiates its clearance, Phase II glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) serves as the primary metabolic sink. This whitepaper provides an in-depth technical analysis of carvedilol’s glucuronidation pathways, detailing the stereoselective kinetics of its metabolites and outlining self-validating in vitro methodologies for UGT phenotyping.

The Chiral Complexity of Carvedilol

Carvedilol’s clinical efficacy is intrinsically linked to its chirality. The drug is administered as a 1:1 racemic mixture of R(+)- and S(-)-enantiomers, which exhibit distinct pharmacodynamic and pharmacokinetic properties:

-

Pharmacodynamics: The R(+)-enantiomer functions almost exclusively as an α1-adrenergic receptor blocker. Conversely, the S(-)-enantiomer is a non-selective β-blocker (β1 and β2) with concurrent α1-blocking activity (1[1]).

-

Pharmacokinetics: Carvedilol exhibits rapid absorption but suffers from poor systemic bioavailability (approximately 25% to 35%) due to extensive first-pass hepatic metabolism (2[2]). The clearance is highly stereoselective, resulting in R(+)-carvedilol plasma concentrations that are 2 to 3 times higher than those of S(-)-carvedilol. The terminal elimination half-life ranges from 5 to 9 hours for the R(+)-enantiomer and 7 to 11 hours for the S(-)-enantiomer (2[2]).

Phase I and Phase II Metabolic Pathways

Carvedilol clearance is a biphasic process. Phase I metabolism is driven primarily by CYP2D6 (aromatic ring oxidation) and CYP2C9 (demethylation), alongside minor contributions from CYP1A2 (3[3]). However, the parent drug and its oxidative metabolites are ultimately inactivated and prepared for biliary excretion via Phase II glucuronidation.

Carvedilol Phase I and II metabolic clearance pathways highlighting UGT stereoselectivity.

Stereoselective Glucuronidation Dynamics

Carvedilol is primarily metabolized into two distinct glucuronide conjugates, identified chromatographically as G1 and G2 (4[4]). The formation of these metabolites is catalyzed by three primary hepatic UGT isoforms: UGT1A1, UGT2B4, and UGT2B7 .

Crucially, these enzymes exhibit strict stereoselectivity:

-

UGT1A1 preferentially metabolizes R(+)-carvedilol to form the G2 glucuronide (5[5]).

-

UGT2B7 preferentially metabolizes S(-)-carvedilol to form the G1 glucuronide (5[5]).

-

UGT2B4 acts as a dual-catalyst, capable of forming both G1 and G2 conjugates (4[4]).

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Carvedilol Enantiomers in Human Liver Microsomes

| Parameter | (R)-Carvedilol | (S)-Carvedilol |

|---|---|---|

| Vmax (pmol/min/mg) | 953 ± 399 | 2500 ± 833 |

| Km (µmol/L) | 24 ± 7 | 118 ± 44 |

| Primary UGT Isoform | UGT1A1 | UGT2B7 |

| Terminal Half-life (in vivo) | 5 - 9 hours | 7 - 11 hours |

(Data synthesized from Chinese liver microsome in vitro studies and clinical PK profiles) (6[6]; 2[2]).

Table 2: Recombinant UGT Isoform Kinetics for Carvedilol Glucuronides

| UGT Isoform | Glucuronide Formed | Km Range (µM) | Vmax Range (pmol/min/mg) |

|---|---|---|---|

| UGT1A1 | G2 (R-preference) | 22.1 - 55.1 | 3.33 - 7.88 |

| UGT2B4 | G1 & G2 | 22.1 - 55.1 | 3.33 - 7.88 |

| UGT2B7 | G1 (S-preference) | 22.1 - 55.1 | 3.33 - 7.88 |

(Derived from Lineweaver-Burk analysis of recombinant UGTs) (4[4]).

In Vitro Methodologies: UGT Phenotyping Protocol

To accurately determine the stereoselective glucuronidation kinetics of carvedilol, a robust, self-validating in vitro assay using Human Liver Microsomes (HLMs) or recombinant UGTs is required.

Step-by-step in vitro workflow for assessing UGT-mediated carvedilol glucuronidation.

Self-Validating Assay Architecture

A hallmark of rigorous pharmacokinetic profiling is building causality and validation directly into the experimental design:

-

Negative Control (Minus-UDPGA): Incubations lacking the UDPGA cofactor must be run in parallel. Causality: This proves that any observed depletion of carvedilol is strictly UGT-dependent, ruling out non-specific microsomal binding or residual Phase I oxidative degradation.

-

Positive Control: Parallel incubation with a known UGT substrate (e.g., propofol for UGT1A9, or estradiol for UGT1A1). Causality: Validates the enzymatic viability of the microsomal batch and confirms successful membrane permeabilization.

-

Mass Balance: The analytical method must monitor both the depletion of the parent enantiomers and the stoichiometric formation of the G1/G2 glucuronides.

Step-by-Step Execution

-

Microsome Permeabilization: Pre-incubate HLMs (1.0 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

-

Causality: UGT active sites are located in the lumen of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane. This eliminates "enzyme latency" by allowing the highly polar UDP-glucuronic acid (UDPGA) cofactor to freely access the active site.

-

-

Substrate Addition: Add racemic carvedilol (spanning a concentration range of 1 - 200 µM for Michaelis-Menten modeling) and MgCl2 (final concentration 5 mM) in 50 mM Tris-HCl buffer (pH 7.4).

-

Causality: Mg2+ ions are essential cofactors that neutralize the negative charge of the UDPGA phosphate groups, stabilizing the transition state during conjugation.

-

-

Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes in a shaking water bath. Initiate the reaction by adding UDPGA (final concentration 2 mM).

-

Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., (S)-propafenone).

-

Causality: Acetonitrile instantly denatures the UGT proteins, halting the reaction at an exact timepoint, while precipitating the lipid/protein matrix to ensure a clean injection for downstream LC-MS/MS.

-

-

Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for chiral LC-MS/MS analysis using a derivatization agent (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylisothiocyanate) to accurately resolve and quantify R(+)- and S(-)-carvedilol depletion alongside G1/G2 formation (6[6]).

Clinical Pharmacogenomics and Drug-Drug Interactions

The reliance on specific UGT isoforms renders carvedilol susceptible to pharmacogenomic variability and drug-drug interactions (DDIs).

-

Genetic Polymorphisms: Mutations such as UGT1A16 and UGT2B73 significantly reduce the glucuronidation capacity for both enantiomers. In clinical cohorts, patients harboring multiple mutant alleles (e.g., UGT1A16, UGT2B73, and CYP2D6*10) exhibit up to an eight-fold decrease in carvedilol glucuronidation compared to wild-type individuals (7[7]).

-

Enantiomeric Mutual Inhibition & DDIs: During racemate glucuronidation, mutual inhibition occurs between the R- and S-enantiomers. Furthermore, co-administration of drugs like amiodarone alters the enantioselective pharmacokinetics of carvedilol by altering protein binding and stimulating the glucuronidation of the R-enantiomer more significantly than the S-enantiomer in vitro (3[3]).

References

- Source: nih.

- Source: nih.

- (carvedilol) Tablets - accessdata.fda.

- Source: nih.

- Source: nih.

- Source: mdpi.

- Source: researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 4. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective glucuronidation of carvedilol by Chinese liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Discovery and Initial Characterization of Carvedilol Metabolites: A Comprehensive Technical Guide

Pharmacological Profile and Metabolic Landscape

Carvedilol is a highly lipophilic, third-generation aryloxypropanolamine derivative that functions as a non-selective β-adrenergic and α1-adrenergic receptor antagonist[1]. Administered clinically as a racemic mixture, its R(+) enantiomer primarily mediates α1-blockade, while the S(-) enantiomer is responsible for both α1- and non-selective β-blockade[2].

Due to its high lipophilicity, carvedilol is rapidly absorbed but undergoes extensive stereoselective first-pass metabolism in the liver, restricting its absolute oral bioavailability to approximately 25%[2]. The discovery and structural characterization of its biotransformed metabolites have been pivotal in drug development, as several of these circulating molecules exhibit significantly higher receptor-blocking potencies than the parent compound[3].

Major Metabolic Pathways

The biotransformation of carvedilol is driven by the hepatic cytochrome P450 (CYP450) system (Phase I), followed by glucuronidation (Phase II)[2][4].

-

Aromatic Ring Oxidation: Catalyzed predominantly by CYP2D6, this pathway yields 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol[2]. The 4'-hydroxyphenyl metabolite is of profound clinical interest because it possesses approximately 13 times the β-blocking potency of the parent drug[3][5].

-

Demethylation: Mediated largely by CYP2C9, with partial contributions from CYP2D6, CYP1A2, and CYP2E1, this reaction produces O-desmethyl carvedilol. This metabolite is roughly 2.5 times more potent than carvedilol at β-receptors[2][3].

-

Side-Chain Oxidation: Driven primarily by CYP1A2, this leads to the formation of pharmacologically inactive 1- and 8-hydroxycarvedilol[2].

-

Glucuronidation: Phase II metabolism inactivates both the parent drug and its Phase I hydroxylated metabolites via uridine 5'-diphospho-glucuronosyltransferases, specifically UGT2B7, UGT2B4, and UGT1A1[2][4].

Metabolic pathways of carvedilol illustrating Phase I CYP450 oxidation and Phase II glucuronidation.

Quantitative Profiling of Carvedilol Metabolites

Understanding the quantitative relationship between the parent drug and its metabolites is essential for accurate pharmacokinetic modeling. Despite their high potency, active metabolites circulate at plasma concentrations approximately 10-fold lower than carvedilol, meaning the parent drug still drives the majority of the systemic clinical effect[5].

| Metabolite | Primary Enzyme | Pharmacological Activity | Relative β-Blocking Potency |

| 4'-hydroxyphenyl carvedilol | CYP2D6 | Active | ~13.0x |

| O-desmethyl carvedilol | CYP2C9 | Active | ~2.5x |

| 5'-hydroxyphenyl carvedilol | CYP2D6 | Active | ~0.5x |

| 8-hydroxycarvedilol | CYP1A2 | Inactive | 0.0x |

| Carvedilol Glucuronides | UGTs | Inactive | 0.0x |

In Vitro Discovery: Liver Microsome Assay Protocol

To discover and characterize CYP-mediated metabolism without the confounding variables of physiological clearance (e.g., renal excretion or protein binding), researchers utilize human or rat liver microsomes (HLM/RLM)[6][7]. This self-validating system allows for the precise determination of intrinsic clearance ( CLint ) and enzyme kinetics.

Protocol: CYP2D6-Mediated Hydroxylation Assay

-

Preparation of Incubation Mixture: In a total volume of 200 μL, combine 5 pmol of recombinant CYP2D6 (or 0.25 mg/mL of microsomal protein), 5 pmol purified cytochrome b5, and 10 mM phosphate-buffered saline (pH 7.4)[6][8]. Causality: Cytochrome b5 is included to optimize the electron transfer cascade required for CYP450 catalytic function.

-

Substrate Addition: Add carvedilol to achieve final concentrations ranging from 1.0 μM to 50 μM. Ensure the total concentration of organic solvent (e.g., methanol) remains <0.4%[8]. Causality: Exceeding 0.4% organic solvent can cause solvent-induced enzyme denaturation and artifactual inhibition of CYP450 activity.

-

Preincubation: Incubate the mixture at 37°C for 5 minutes[8]. Causality: This establishes thermal equilibrium, ensuring the reaction rate is not artificially suppressed during the initial seconds of the assay.

-

Reaction Initiation: Add 20 μL of 10 mM NADPH (yielding a final concentration of 1 mM) to initiate the oxidative reaction[8]. Causality: NADPH serves as the obligate electron donor for Phase I CYP450 oxidation.

-

Termination: After 30 minutes, terminate the reaction by placing the samples on ice and adding an equal volume of ice-cold acetonitrile[6][8]. Causality: Acetonitrile rapidly precipitates the microsomal proteins, halting all enzymatic activity to ensure an accurate timestamp for kinetic calculations.

-

Centrifugation: Centrifuge the terminated mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins, isolating the supernatant for downstream LC-MS/MS analysis[6][9].

Analytical Characterization: LC-MS/MS Workflow

Because active metabolites like 4'-hydroxyphenyl carvedilol circulate at low concentrations, highly sensitive analytical techniques are mandatory[5]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite sensitivity, achieving lower limits of quantification (LLOQ) of approximately 0.05 ng/mL[10].

Step-by-step LC-MS/MS analytical workflow for the quantification of carvedilol and its metabolites.

Protocol: Simultaneous Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol

-

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 100 μL of human plasma into a centrifuge tube and spike with an internal standard (IS) such as propranolol or deuterated carvedilol[10][11].

-

Add a basic buffer (e.g., pH 10.0). Causality: Carvedilol has a pKa of ~7.8. A basic buffer ensures the amine groups remain un-ionized, maximizing partitioning into the organic phase.

-

Add an organic solvent mixture (e.g., diethyl ether and ethyl acetate), vortex for 2 minutes, and centrifuge[9][11].

-

-

Reconstitution:

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase[10].

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a UPLC C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size)[11].

-

Utilize a gradient mobile phase of acetonitrile and 0.1% aqueous formic acid at a flow rate of 0.4 mL/min[10][11]. Causality: Formic acid acts as an ionization enhancer for positive electrospray ionization (ESI+), facilitating the formation of [M+H]+ adducts.

-

-

MS/MS Detection (Positive ESI Mode):

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the protonated precursor-to-product ion transitions: m/z 407.10 → 100.10 for carvedilol, and m/z 423.10 → 222.00 for 4'-hydroxyphenyl carvedilol[10].

-

Pharmacogenomics and Clinical Implications

The reliance on CYP2D6 for the formation of highly active metabolites introduces significant inter-individual variability in drug response. Patients carrying two non-functional copies of the CYP2D6 gene ("poor metabolizers") exhibit 2- to 3-fold higher plasma concentrations of R(+)-carvedilol compared to extensive metabolizers[12][13].

Furthermore, the co-administration of potent CYP2D6 inhibitors—such as the SSRI antidepressants sertraline or fluvoxamine—significantly decreases the metabolic conversion of carvedilol to 4'-hydroxyphenyl carvedilol[1][6]. In preclinical models, this drug-drug interaction has been shown to increase the area under the curve (AUC) and prolong the half-life of the parent drug by up to 450%, necessitating careful clinical monitoring during polypharmacy[6][14].

References

- Source: nih.

- Source: clinpgx.

- Carvedilol response - NIH Genetic Testing Registry (GTR)

- Source: nih.

- Source: semanticscholar.

- Source: google.

- Source: nih.

- Source: sciforum.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ClinPGx [clinpgx.org]

- 3. WO2017218576A1 - Parenteral sustained-release delivery of carvedilol disperse systems - Google Patents [patents.google.com]

- 4. ClinPGx [clinpgx.org]

- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciforum.net [sciforum.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry [mdpi.com]

- 10. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Carvedilol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Chemical and Physical Properties of Carvedilol N'-β-D-Glucuronide: A Comprehensive Technical Guide

Executive Summary

Carvedilol is a highly lipophilic, nonselective β-adrenergic and α₁-adrenergic receptor antagonist widely prescribed for the management of congestive heart failure and hypertension[1]. While its Phase I oxidative metabolism via Cytochrome P450 (CYP2D6) is well-documented, its Phase II biotransformation is equally critical for systemic clearance. The conjugation of carvedilol with glucuronic acid yields several metabolites, prominently Carvedilol N'-β-D-Glucuronide (CNBG) [2].

This whitepaper provides an in-depth analysis of the physicochemical properties, metabolic pathways, and analytical methodologies required to isolate and quantify CNBG. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind its pharmacokinetics and the self-validating protocols necessary for rigorous bioanalytical quantification.

Chemical and Physical Properties

The conversion of carvedilol to its N'-glucuronide conjugate fundamentally alters its physicochemical profile. By attaching a bulky, highly polar glucuronic acid moiety to the nitrogen atom (either the aliphatic secondary amine or the carbazole nitrogen), the molecule's lipophilicity is drastically reduced[2][3]. This structural shift neutralizes its affinity for adrenergic receptors and tags the molecule for active efflux via multidrug resistance-associated proteins (MRPs).

Structural Characteristics

-

Molecular Formula: C₃₀H₃₄N₂O₁₀[3]

-

Molecular Weight: 582.598 g/mol [3]

-

Monoisotopic Mass: 582.221 Da[3]

-

Conjugation Mechanism: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the parent drug.

Quantitative Data Summary

The following table summarizes the core properties of CNBG compared to its parent compound to highlight the physical shift induced by Phase II metabolism.

| Property | Carvedilol (Parent) | Carvedilol N'-β-D-Glucuronide | Causality / Impact |

| Molecular Weight | 406.5 g/mol | 582.6 g/mol | Addition of glucuronic acid (+176 Da). |

| Aqueous Solubility | Poor (Lipophilic) | High (Hydrophilic) | Enables renal/biliary excretion without further Phase I oxidation. |

| Pharmacological Activity | High (β/α₁ blocker) | Inactive | Steric hindrance and polarity prevent receptor binding. |

| Primary Excretion | Hepatic metabolism | Urine (5.2% of dose) & Feces | Conjugate is actively transported into bile and urine[4]. |

Metabolic Pathway & Pharmacokinetics

Carvedilol is administered as a racemic mixture, and its metabolism exhibits distinct stereoselective behavior[5]. While the S(-)-enantiomer is primarily responsible for β-blockade, both enantiomers undergo extensive first-pass metabolism[1].

The glucuronidation of carvedilol is mediated primarily by UGT1A1, UGT2B4, and UGT2B7 [1]. This pathway is highly sensitive to hepatic function; for instance, in patients with liver cirrhosis, the stereoselective clearance of carvedilol glucuronides is significantly altered[5]. The addition of the glucuronide moiety acts as a biological "off-switch," ensuring the drug is rapidly partitioned into the aqueous compartments of the body for elimination.

Caption: UGT-mediated Phase II biotransformation of Carvedilol to its N'-glucuronide.

Analytical Methodology: LC-MS/MS Quantification Protocol

Quantifying Phase II metabolites like CNBG requires highly specific bioanalytical workflows. Gas Chromatography (GC) is unsuitable due to the thermal instability and high polarity of glucuronides. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[4].

The following protocol is designed as a self-validating system , ensuring that matrix effects, thermal degradation, and ion suppression are systematically controlled.

Step-by-Step Experimental Workflow

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

-

Causality: Protein precipitation alone leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. SPE selectively isolates the polar glucuronide while washing away biological salts.

-

Procedure:

-

Condition an Oasis HLB SPE cartridge with 1.0 mL methanol, followed by 1.0 mL LC-MS grade water.

-

Load 500 µL of human plasma spiked with a stable isotope internal standard (e.g., Carvedilol-d5 glucuronide) to self-correct for extraction losses.

-

Wash with 1.0 mL of 5% methanol in water to elute unbound matrix proteins.

-

Elute the analyte with 1.0 mL of 100% acetonitrile.

-

Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C . Crucial: Higher temperatures risk thermal cleavage of the labile glucuronide bond.

-

Reconstitute in 100 µL of Mobile Phase A.

-

Step 2: Chromatographic Separation (UPLC)

-

Causality: Utilizing sub-2-micron particles (UPLC) provides the high theoretical plate count necessary to resolve CNBG from other closely related Phase II isomers (e.g., O-glucuronides)[4].

-

Procedure:

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).

-

Mobile Phase A: 0.1% Formic acid in water (promotes protonation for positive ESI).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

-

Step 3: Mass Spectrometry (ESI-MS/MS) & Validation

-

Causality: Tandem mass spectrometry provides absolute structural confirmation. The collision energy must be precisely tuned to fragment the glucuronide moiety without destroying the carvedilol core.

-

Procedure:

-

Operate in Positive Electrospray Ionization (ESI+) mode.

-

Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 583.2 → m/z 407.2 . This specific transition represents the neutral loss of the glucuronic acid moiety (176 Da).

-

Self-Validation: Run Quality Control (QC) samples at low, medium, and high concentrations alongside the batch. The assay is validated if intra- and inter-assay precision values remain within ±15% of nominal values[4].

-

Caption: Step-by-step LC-MS/MS analytical workflow for the quantification of Carvedilol N'-glucuronide.

Clinical and Toxicological Implications

Understanding the chemical properties of CNBG is vital for predicting drug-drug interactions (DDIs). Because carvedilol relies on UGT1A1, UGT2B4, and UGT2B7 for glucuronidation[1], co-administration with strong UGT inhibitors (e.g., atazanavir, valproic acid) can shunt metabolism toward the CYP2D6 pathway. If a patient is a CYP2D6 poor metabolizer, this shunting can lead to toxic accumulation of the parent drug[6]. Conversely, the high aqueous solubility of CNBG ensures that, under normal physiological conditions, approximately 5.2% of the administered dose is efficiently cleared via urine strictly as the intact glucuronide[4][6].

References

-

Carvedilol | C24H26N2O4 | CID 2585 - PubChem - NIH National Institutes of Health (NIH) URL:[Link]

-

Liquid Chromatography–High-Resolution Mass Spectrometry (LC...) ResearchGate URL:[Link]

-

UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolites ResearchGate URL: [Link]

-

Influence of CYP2D6 Polymorphism on the Pharmacokinetic/Pharmacodynamic Characteristics of Carvedilol ResearchGate URL: [Link]

Sources

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carvedilol N-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 3. Carvedilol N’-beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Mechanistic and Analytical Pathways of Carvedilol N'-Glucuronidation: A Technical Guide

[2-(2-methoxyphenoxy)ethyl.

Analyzing Glucuronidation Sites

I'm now comparing the glucuronidation at different sites. The aliphatic amine seems to be the one of interest, yielding the N'-glucuronide. Glucuronidation on the carbazole nitrogen produces the N-glucuronide, and glucuronidation at the aliphatic hydroxyl yields an O-glucuronide.

Now, I'm structuring a whitepaper according to the provided instructions.

Structuring the Whitepaper

I'm now structuring the whitepaper around scientific integrity and logical explanations, aiming for the perspective of a Senior Application Scientist. I am going to explain the rationale behind the chosen methods, like why CAD MS/MS isn't sufficient for isomeric glucuronides, and requiring gas-phase ion-molecule reactions or derivatization. I'll include self-validating protocols as well. Additionally, I'm working on the data presentation elements: tables for quantitative data and step-by-step methodologies. I'm planning to include Graphviz diagrams for the metabolic pathway visualizations, including Carvedilol O-, N-, and N'-glucuronides.

Refining Pathway Diagrams

I'm now refining the DOT diagrams, focusing on the metabolic pathway visualization. I've defined nodes for Carvedilol and its glucuronide metabolites and the UGT enzymes (1A1, 2B4, 2B7) using specific colors and text formatting for readability. The diagram's layout is set to comply with width constraints, and I've established color contrast rules for the nodes and edges, along with captions.

Refining Metabolic Pathway Diagram

I've updated the DOT diagram, incorporating hepatic UGTs as a group node for UGT1A1, 2B4, and 2B7. The diagram now clearly shows the involvement of these enzymes in the glucuronidation of Carvedilol, leading to O-, N-, and N'-glucuronides. I've re-reviewed the literature, and will show the split in the enzymes for clarity. I will now integrate this into the broader analytical workflow.

Outlining Workflow Steps

I'm now outlining each step of the analytical workflow. I've drafted an introduction that covers Carvedilol's properties as a beta-blocker and its extensive metabolism, particularly glucuronidation. I've designed the process using microsomal incubation, reversed-phase HPLC, ESI (-) ionization, followed by LQIT isolation (m/z 581) to trigger the HSiCl3 ion-molecule reaction for diagnostic ion detection. The diagram is ready.

Detailing Diagnostic Ions

I'm now detailing the diagnostic ions. I am focusing on the three nucleophilic sites: aliphatic hydroxyl, carbazole amine, and aliphatic secondary amine. Mechanistically, UGT1A1, UGT2B4, and UGT2B7 are the primary isoforms, and the aliphatic secondary amine undergoes direct conjugation with UDPGA to form Carvedilol N'-beta-D-glucuronide. CAD MS/MS fails to differentiate O- and N-glucuronides, so I'm focusing on gas-phase ion-molecule reactions using trichlorosilane in an LQIT.

Finalizing Whitepaper Citations

I'm finalizing the citations now, confirming all links and indexing them correctly. I'm focusing on citing the relevant UGT isoforms and the HSiCl3 ion-molecule reaction methodology. I am confirming the URLs provided are valid. I'm ensuring the whitepaper meets all constraints for editorial control and Senior Application Scientist perspective.

Confirming Protocol Integrity

I'm now confirming protocol integrity with negative controls and system suitability. I've included linked in-text citations and a numbered reference list with URLs. I have included two tables, two protocols, and two Graphviz diagrams. The color contrast in the DOT diagrams is confirmed, ensuring readability.

Executive Summary

Carvedilol, a non-selective β-adrenergic and α₁-adrenergic receptor antagonist, undergoes extensive hepatic Phase II metabolism. While cytochrome P450 (CYP2D6, CYP2C9) mediated oxidation plays a role, direct glucuronidation is the predominant clearance pathway, accounting for a significant portion of its elimination. Carvedilol possesses three distinct nucleophilic sites susceptible to conjugation: an aliphatic hydroxyl, a carbazole amine, and an aliphatic secondary amine.

This whitepaper provides an in-depth technical examination of the metabolic pathway leading specifically to the Carvedilol N'-β-D-glucuronide (conjugation at the aliphatic secondary amine). We will explore the enzymatic causality behind its formation, the severe analytical limitations of traditional collision-activated dissociation (CAD) mass spectrometry in resolving isomeric glucuronides, and the advanced gas-phase ion-molecule reaction protocols required for definitive structural elucidation.

The Mechanistic Pathway of N'-Glucuronide Formation

Glucuronidation is catalyzed by the superfamily of uridine 5'-diphospho-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a nucleophilic heteroatom on the substrate [1.4].

Carvedilol is administered as a racemic mixture and is a highly lipophilic compound. To facilitate biliary and renal excretion, UGTs convert it into highly polar, hydrophilic glucuronides[1]. The structural complexity of carvedilol allows for the formation of multiple positional isomers (Table 1).

Table 1: Nucleophilic Sites and Glucuronide Isomers of Carvedilol

| Conjugation Site | Functional Group | Metabolite Nomenclature | Primary UGT Isoforms |

| Aliphatic Hydroxyl | -OH | Carvedilol O-β-D-glucuronide | UGT1A1, UGT2B4, UGT2B7 |

| Carbazole Nitrogen | -NH (Aromatic) | Carvedilol N-β-D-glucuronide | UGT2B4 |

| Aliphatic Amine | -NH- (Secondary) | Carvedilol N'-β-D-glucuronide | UGT1A1, UGT2B4, UGT2B7 |

Enzymatic Causality

The formation of the N'-glucuronide is primarily driven by hepatic UGT1A1, UGT2B4, and UGT2B7 [2][3].

-

UGT2B7 is highly expressed in the human liver and is notoriously promiscuous, readily conjugating aliphatic amines and hydroxyls.

-

UGT1A1 and UGT2B4 exhibit stereoselective preferences depending on whether the substrate is (R)- or (S)-carvedilol[1].

Because UGT enzymes are localized to the luminal side of the endoplasmic reticulum (ER), in vitro assays utilizing human liver microsomes (HLMs) require the addition of a pore-forming agent (like alamethicin). Without permeabilizing the ER membrane, the highly polar UDPGA cofactor cannot access the UGT active site, leading to false-negative clearance data[4].

Fig 1: UGT-mediated metabolic branching of Carvedilol into its three primary glucuronide isomers.

The Analytical Challenge: Resolving Isomeric Glucuronides

During DMPK (Drug Metabolism and Pharmacokinetics) profiling, identifying the exact site of glucuronidation is critical. While O-glucuronides are generally stable and considered detoxification products, certain N-glucuronides and acyl-glucuronides can exhibit instability or unique pharmacological activity.

The Failure of Traditional CAD MS/MS: When analyzed via standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) using Collision-Activated Dissociation (CAD), deprotonated isomeric glucuronides (m/z 581 for carvedilol glucuronides) yield nearly identical fragmentation spectra. The dominant fragmentation pathway is the neutral loss of the glucuronyl moiety (-176 Da), which provides zero structural information regarding the site of attachment[5].

The Solution: Gas-Phase Ion-Molecule Reactions To differentiate the N'-glucuronide from the O-glucuronide, we exploit gas-phase ion-molecule reactions within a linear quadrupole ion trap (LQIT). By introducing trichlorosilane (HSiCl₃) as a neutral reagent gas, deprotonated N-glucuronides react to form a highly diagnostic adduct that has lost two HCl molecules: [M - H + HSiCl3 - 2HCl]-[5]. Deprotonated O-glucuronides cannot undergo this secondary HCl elimination due to the higher activation energy required to cleave the C-O-Glucuronide bond compared to the C-N-Glucuronide bond.

Table 2: Diagnostic Product Ions via HSiCl₃ Reaction (m/z 581 Precursor)

| Isomer Type | Primary Adduct [M-H+HSiCl3-HCl]- | Secondary Diagnostic Adduct [M-H+HSiCl3-2HCl]- |

| Carvedilol O-Glucuronide | Observed | Not Observed |

| Carvedilol N'-Glucuronide | Observed | Dominant / Highly Diagnostic |

Experimental Protocols & Methodologies

The following self-validating protocols ensure high-fidelity generation and identification of Carvedilol N'-glucuronide.

Protocol A: In Vitro Glucuronidation via Human Liver Microsomes (HLMs)

Causality Note: Alamethicin is mandatory. Without it, the lipid bilayer of the microsomal vesicles blocks UDPGA from reaching the UGT active site, resulting in artificially low intrinsic clearance (CLint)[4].

-

Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

-

Microsome Activation: Mix pooled HLMs (final concentration 1.0 mg protein/mL) with alamethicin (50 µg/mg microsomal protein). Incubate on ice for 15 minutes to induce pore formation.

-

Substrate Addition: Add carvedilol (final concentration 10 µM, dissolved in methanol; final organic solvent <1% v/v to prevent enzyme denaturation).

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA (final concentration 5 mM).

-

Self-Validation Step: Always run a parallel negative control replacing UDPGA with an equivalent volume of buffer to rule out non-UGT mediated degradation.

-

-

Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., (S)-propafenone)[1].

-

Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Structural Elucidation via Ion-Molecule Reactions

Causality Note: A Linear Quadrupole Ion Trap (LQIT) is required because it allows for the isolation of the precursor ion and provides the necessary residence time (e.g., 30 ms) for the ion-molecule reaction with HSiCl₃ to occur before detection[5].

-

Chromatographic Separation: Inject 10 µL of the extracted sample onto a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Carvedilol N'-β-D-glucuronide typically elutes in the valley between the diastereomeric O-glucuronide peaks[5].

-

Ionization: Utilize Electrospray Ionization in negative mode (ESI-).

-

Precursor Isolation: Isolate the deprotonated carvedilol glucuronide precursor ion at m/z 581 in the LQIT.

-

Reagent Introduction: Introduce HSiCl₃ vapor into the ion trap via a variable leak valve, maintaining a nominal trap pressure of ~1.0 × 10⁻⁵ Torr.

-

Reaction & Detection: Allow the isolated m/z 581 ions to react with HSiCl₃ for exactly 30 milliseconds. Scan the resulting product ions.

-

Data Interpretation: The presence of a dominant peak corresponding to the loss of two HCl molecules definitively confirms the N'-glucuronide isomer[5].

Fig 2: Advanced LC-MS/MS workflow utilizing LQIT and HSiCl₃ for N'-glucuronide structural elucidation.

Pharmacokinetic and Toxicological Implications

Understanding the exact ratio of O- to N'-glucuronidation is not merely an academic exercise; it has profound clinical implications.

Polymorphisms in UGT2B7 and UGT1A1 significantly alter the disposition of carvedilol[1]. Because carvedilol is a low-therapeutic-index drug used in the management of congestive heart failure, unexpected shifts in its clearance pathway can lead to severe bradycardia or hypotension. Furthermore, N-glucuronides formed at aliphatic secondary amines can, under specific acidic conditions (such as in the urinary tract), undergo hydrolysis back to the parent drug, complicating pharmacokinetic modeling and urinary excretion data[5].

By employing robust in vitro incubation protocols coupled with advanced ion-molecule MS/MS techniques, analytical scientists can definitively map the metabolic fate of carvedilol, ensuring safer dosing guidelines and more accurate toxicological profiling.

References

-

Liverpool HIV Interactions: Carvedilol undergoes glucuronidation via UGTs 1A1, 2B4 and 2B7. hiv-druginteractions.org. Available at: [Link]

-

Contribution of Polymorphisms in UDP-Glucuronosyltransferase and CYP2D6 to the Individual Variation in Disposition of Carvedilol. University of Alberta. Available at: [Link]

-

Stereoselective glucuronidation of carvedilol by Chinese liver microsomes. National Institutes of Health (PMC). Available at:[Link]

-

Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes. National Institutes of Health (PubMed). Available at:[Link]

-

Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. Stereoselective glucuronidation of carvedilol by Chinese liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liverpool HIV Interactions [hiv-druginteractions.org]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. Prediction of drug clearance by glucuronidation from in vitro data: use of combined cytochrome P450 and UDP-glucuronosyltransferase cofactors in alamethicin-activated human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Carvedilol N'-beta-D-Glucuronide CAS number 216973-69-2 properties

Title: Carvedilol N'-beta-D-Glucuronide (CAS 216973-69-2): Metabolic Pathways, Structural Differentiation, and Analytical Methodologies

Abstract Carvedilol is a potent, non-selective β-adrenergic and α1-adrenergic antagonist administered as a racemate for the management of cardiovascular pathologies. While its Phase I oxidative metabolism is well-documented, its Phase II clearance via uridine 5'-diphosphate-glucuronosyltransferases (UGTs) dictates critical pharmacokinetic parameters[1]. This whitepaper provides an in-depth technical examination of Carvedilol N'-beta-D-Glucuronide (CAS 216973-69-2), detailing its stereoselective formation, the kinetic behavior of hepatic UGTs, and the advanced tandem mass spectrometry (LC-MS/MS) workflows required to unambiguously differentiate this N-glucuronide from its isobaric O-glucuronide counterpart.

Molecular Identity and Physicochemical Properties

Carvedilol N'-beta-D-Glucuronide is a major Phase II metabolite resulting from the direct conjugation of glucuronic acid to the carbazole nitrogen of the parent drug[2].

Table 1: Core Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 216973-69-2[2][3] |

| Molecular Formula | C30H34N2O10[2][3] |

| Molecular Weight | 582.6 g/mol [2][3] |

| IUPAC Name | 1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid[2] |

| Parent Drug | Carvedilol[2] |

| Conjugation Site | Carbazole Nitrogen (N'-glucuronide) |

Stereoselective Glucuronidation Dynamics

Because carvedilol is administered clinically as a racemic mixture of R(+)- and S(-)-enantiomers, its metabolic clearance is highly stereoselective. The formation of carvedilol glucuronides is catalyzed primarily by three hepatic UGT isoforms: UGT1A1, UGT2B4, and UGT2B7[1].

-

UGT1A1 exhibits a strong binding affinity and preference for metabolizing the R(+)-enantiomer[4][5].

-

UGT2B7 preferentially metabolizes the S(-)-enantiomer, which is responsible for the bulk of the β-blocking activity[4][5].

-

UGT2B4 acts as a dual-affinity enzyme, catalyzing the glucuronidation of both enantiomers to form distinct glucuronide variants[1][6].

Genetic polymorphisms in these enzymes (such as the UGT1A1 G71R mutation or UGT2B7 A71S/H268Y mutations) can significantly reduce the metabolic capacity for carvedilol, leading to altered oral clearance in patients with chronic heart failure[4][5].

Stereoselective metabolism of racemic carvedilol by hepatic UGT isoforms.

Table 2: Enzyme Kinetics of Carvedilol Glucuronidation Kinetic parameters derived via Lineweaver-Burk analysis highlight the efficiency of human liver microsomes (HLM) versus recombinant UGTs[1].

| Enzyme Source | Metabolite Form | Km (µM) | Vmax (pmol/min/mg protein) |

| Human Liver Microsomes | G1 | 26.6 | 106.0 |

| Human Liver Microsomes | G2 | 46.0 | 44.5 |

| Recombinant UGTs (1A1, 2B4, 2B7) | G1 & G2 | 22.1 - 55.1 | 3.33 - 7.88 |

Analytical Workflows: Structural Differentiation via LC-MS/MS

Differentiating Carvedilol N'-beta-D-Glucuronide from its O-glucuronide isomer is a notorious analytical challenge. Both conjugates are isobaric and frequently co-elute during reversed-phase HPLC[7]. Furthermore, standard Collision-Induced Dissociation (CID) mass spectrometry yields identical primary fragmentation (a neutral loss of 176 Da for the glucuronic acid moiety), failing to provide structural elucidation.

To solve this, advanced ion/molecule reactions within a Linear Quadrupole Ion Trap (LQIT) are utilized. By introducing trichlorosilane (HSiCl3) as a reagent gas, researchers exploit the distinct gas-phase nucleophilicity of the carbazole nitrogen[7].

LC-MS/MS workflow utilizing HSiCl3 ion/molecule reactions for isomer differentiation.

Protocol 1: High-Throughput HPLC/MS/MS Ion/Molecule Reaction[7]

Causality Check: This protocol relies on gas-phase covalent chemistry rather than simple kinetic fragmentation, creating a self-validating system where the presence of a specific adduct definitively proves the N-linkage.

-

Chromatographic Separation: Inject the extracted sample onto a reversed-phase HPLC column. Note that N- and O-glucuronides may elute in the same peak or valley (e.g., ~29-30 min).

-

Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode to generate the deprotonated precursor ion [M - H]- (m/z 581.6).

-

LQIT Isolation: Isolate the precursor ion within the linear quadrupole ion trap.

-

Ion/Molecule Reaction: Introduce HSiCl3 into the trap via a reagent mixing manifold. Allow a reaction time of exactly 30 ms.

-

Mechanism: The carbazole nitrogen of the N-glucuronide specifically reacts with HSiCl3, followed by the elimination of two HCl molecules.

-

-

Detection: Monitor for the diagnostic product ion [M - H + HSiCl3 - 2HCl]-. The O-glucuronide isomer lacks this reactivity and will not form this ion, allowing for unambiguous identification even in co-eluting mixtures[7].

Protocol 2: In Vitro Glucuronidation Assay (Self-Validating System)

To synthesize or study the formation kinetics of CAS 216973-69-2 in vitro[1][6].

-

Membrane Permeabilization: Pre-incubate Human Liver Microsomes (HLM) (1.0 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

-

Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the lipid bilayer, ensuring the highly polar cofactor (UDPGA) can freely access the enzyme, preventing artificial transport-limited reaction kinetics.

-

-

Mixture Assembly: Combine the permeabilized HLM with 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl2, and the carvedilol substrate.

-

Reaction Initiation: Initiate the reaction by adding 2 mM UDP-glucuronic acid (UDPGA). Incubate at 37°C for 25 minutes[6].

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Validation Controls: Run parallel incubations lacking UDPGA. Any peaks detected in the LC-MS/MS analysis of the control sample must be excluded as non-enzymatic artifacts.

Pharmacokinetic and Clinical Implications

Understanding the exact nature of Carvedilol N'-beta-D-Glucuronide is vital for predicting drug-drug interactions (DDIs). For example, the co-administration of amiodarone has been shown to significantly alter the enantioselective pharmacokinetics of carvedilol. In vitro studies demonstrate that amiodarone enhances the glucuronidation of R-carvedilol (up to 3.17-fold) by altering protein binding dynamics within the hepatic environment, which directly impacts the circulating ratio of the active enantiomers[6]. Monitoring the specific N- and O-glucuronide ratios via the advanced LC-MS/MS methods described above is essential for mapping these complex clinical interactions.

References

- Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLdUj7rSd2gP3vJ_HMBc2AT5ZCAOOxIWDUd4dZhVEJ93R_hUNlZsq66QkLc3OBbbO5dt2oKnC3nAH72g5QdkE4r1WAbwIKo1xTidTl_btyfrvpin74tRj-gPL_8P7YjAb7zA==]

- Stereoselective Metabolism of Racemic Carvedilol by UGT1A1 and UGT2B7, and Effects of Mutation of these Enzymes on Glucuronidation Activity. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4hkZJzKHYuHXVmnFti8ig503W-99klDtS-Zu8v1erH9IkqfSKuerAc2oqJmrvg2QkmxmYyfdkH0X3HMbnK2DMtF-ff-QxobdwqUET9M92x6HeXFWvG0bWdS_7OzV_d7PeQp2QHy5Ciono07bZL92cDCeeuBlN6rWxDQU=]

- Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDnQ-Bbz-FONmrmTgr9OIYnTmNwn8sHfPV-K5_z-hFEAhx9hmNPIsg0Ew61sY5X3sljXlISvaBHEmNLaFtuD1mMpWTa-RZFeUEEu6St-f_zqgineUcTfnt6LnzAhwI89X6-w==]

- In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBzw_AW0GbcSMUyiofg6Kl3BoKcKOhouZzhM5-wWBxayS-lXI2ToJDzxONTJizYDFDkzngiZjECtrBY-839VabQ8tlZhqjbofOxxCPNdarEPufMXhvv7yaKLFWv9pYZnG6iRu967D3qHFaHwbSdYfA5EmC_S3oLTbp2GcBS0vVYtBl]

- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCRgthzddpGKtal--C7pdPn5KYcrwTC7UvJwwhiVks1xc8mvTjo-hFiWPoXjLXkzVGxB3ZNanfcac3cRlP0Vhy5F6dTiL_oefZzFH9tsxoZn7WF3_U5BSFfeq9yrnZvwM=]

- Carvedilol N-beta-D-Glucuronide | CAS 216973-69-2. Veeprho.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv6VYmRbj5HTJ3T2ZvhynJMEU3Vme-NsP1FVD9XiZRHXxuRNBLdWN77yd2CCbVcM4aLytXdizjmdLwGB6tmPsYcUgL2kf4bGaDbgtAyYYJ9dlskOn48TElOqELcBStrnuCCtr3p4uDsaYsVbAXwBf7zziWYRb9u30=]

- Carvedilol N-β-D-Glucuronide | CAS 216973-69-2. Santa Cruz Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdN3bzZTdGpl0fjc6CzMh1tzFAFvGHC_HRzfpAn2m6XRUNYoQunTyMMnjxeovr0QBZc4uHPxcXMAYLyNGAgbG3b1v49hNX5EToMN7vLNSVe1VTYpxHCcxRVU7Woty-9byVZXrQOenIF82E3IN6PxrYbVx0EcbKYEc2X7E=]

- Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdGNiNmNh7f0jb8Wxn2uWb90SoAWbaznucBS4R4R66EF5KbrxcfshoNyBpEhuYpztHdz3YHzpwHfDWq10HYYKZTrPL08eD2c6gSOqLLdvXmufEXGnQ2uP3G8C2nU7MVtM-cSZ9bJhdklZB]

Sources

- 1. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. Stereoselective Metabolism of Racemic Carvedilol by UGT1A1 and UGT2B7, and Effects of Mutation of these Enzymes on Glucuronidation Activity [jstage.jst.go.jp]

- 5. Stereoselective metabolism of racemic carvedilol by UGT1A1 and UGT2B7, and effects of mutation of these enzymes on glucuronidation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Carvedilol N'-β-D-Glucuronide Metabolite

Introduction: The Metabolic Fate of Carvedilol

Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic blocking properties, widely prescribed for the management of heart failure and hypertension.[1] Its therapeutic efficacy is attributed to its unique pharmacological profile, which includes vasodilation and antioxidant effects.[2] As with most xenobiotics, carvedilol undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion.[3] The main metabolic pathways are aromatic ring oxidation and glucuronidation.[3] While some of the oxidative metabolites, such as the 4'-hydroxyphenyl metabolite, retain significant pharmacological activity, the glucuronide conjugates are generally considered to be inactive and are readily eliminated from the body, primarily via the bile into the feces.[3][4]

This guide focuses on a specific Phase II metabolite, Carvedilol N'-β-D-Glucuronide. While direct and extensive studies on the biological activity of this particular metabolite are limited, this document will provide a comprehensive overview of its formation, its expected pharmacological properties based on the principles of drug metabolism, and the state-of-the-art methodologies used to assess the biological activity of such metabolites.

The Glucuronidation Pathway of Carvedilol

Glucuronidation is a major pathway in the metabolism of carvedilol, catalyzed by UDP-glucuronosyltransferases (UGTs).[5] This process involves the covalent addition of a glucuronic acid moiety to the drug molecule, which significantly increases its water solubility and molecular weight, thereby facilitating its excretion.[5] Carvedilol has multiple potential sites for glucuronidation, including its secondary hydroxyl group (forming an O-glucuronide) and the secondary amine of the carbazole nitrogen (forming the N'-glucuronide).[5][6]

The formation of Carvedilol N'-β-D-Glucuronide is a result of the enzymatic activity of UGTs on the carbazole nitrogen of the carvedilol molecule. The stereoselectivity of carvedilol glucuronidation has been observed to differ between the liver and intestinal microsomes, suggesting the involvement of different UGT isoforms in these tissues.[7][8]

Caption: Metabolic pathways of Carvedilol.

Assessing the Biological Activity of Carvedilol N'-β-D-Glucuronide: A Methodological Approach

While data on the biological activity of Carvedilol N'-β-D-Glucuronide is scarce, the following experimental workflows represent the gold standard for characterizing the pharmacological and toxicological profile of such a metabolite.

Receptor Binding Assays

The primary mechanism of action of carvedilol is its interaction with adrenergic receptors.[9] Therefore, the first step in assessing the biological activity of its N'-glucuronide metabolite is to determine its affinity for these same receptors.

Principle: Radioligand binding assays are used to measure the affinity of a test compound (the N'-glucuronide) for a specific receptor. This is achieved by competing with a radiolabeled ligand that has a known high affinity for the receptor.

Experimental Protocol: Radioligand Competition Binding Assay for β1-Adrenergic Receptors

-

Preparation of Cell Membranes:

-

Culture a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1 cells).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Competition Binding Assay:

-

In a multi-well plate, add a fixed concentration of a radiolabeled β1-adrenergic antagonist (e.g., [³H]-dihydroalprenolol).

-

Add increasing concentrations of the unlabeled test compound (Carvedilol N'-β-D-Glucuronide).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

-

Expected Outcome: It is anticipated that the addition of the bulky, hydrophilic glucuronic acid moiety to the carbazole nitrogen would significantly hinder the molecule's ability to bind to the adrenergic receptors. Therefore, the Ki value for Carvedilol N'-β-D-Glucuronide is expected to be substantially higher than that of the parent carvedilol, indicating a much lower binding affinity.

Caption: Workflow for a radioligand competition binding assay.

Functional Assays

Even if a metabolite shows some binding affinity, it is crucial to determine its functional activity – whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect.

Principle: Cell-based functional assays measure the downstream signaling events that occur upon receptor activation. For β-adrenergic receptors, a common downstream signal is the production of cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Plating:

-

Use a cell line expressing the target receptor (e.g., CHO-β1).

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

To test for antagonist activity, add increasing concentrations of Carvedilol N'-β-D-Glucuronide, followed by a fixed concentration of a known agonist (e.g., isoproterenol).

-

To test for agonist activity, add increasing concentrations of Carvedilol N'-β-D-Glucuronide alone.

-

Incubate the cells at 37°C for a specified time.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

For antagonist activity, plot the percentage of agonist-stimulated cAMP production against the logarithm of the metabolite concentration to determine the IC50.

-

For agonist activity, plot the amount of cAMP produced against the logarithm of the metabolite concentration to determine the EC50 and the maximum effect (Emax).

-

Expected Outcome: Consistent with the presumed inactivation through glucuronidation, Carvedilol N'-β-D-Glucuronide is not expected to exhibit significant agonist or antagonist activity at physiologically relevant concentrations.

In Vitro Drug-Drug Interaction Potential

Metabolites can sometimes be responsible for drug-drug interactions by inhibiting or inducing drug-metabolizing enzymes.

Principle: In vitro assays using human liver microsomes can be used to assess the potential of a metabolite to inhibit major cytochrome P450 (CYP) enzymes.

Experimental Protocol: CYP Inhibition Assay

-

Incubation:

-

In a multi-well plate, combine human liver microsomes, a specific CYP probe substrate (a drug known to be metabolized by a single CYP isoform), and Carvedilol N'-β-D-Glucuronide at various concentrations.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a NADPH-regenerating system.

-

-

Reaction Termination and Analysis:

-

Stop the reaction after a set time by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the amount of metabolite formed from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each concentration of Carvedilol N'-β-D-Glucuronide.

-

Determine the IC50 value for the inhibition of the specific CYP isoform.

-

Existing Data: A study has shown that Carvedilol β-D-glucuronide exhibits weak time-dependent inhibition of CYP3A.[10] However, the parent drug, carvedilol, was found to be a more potent inhibitor.[10] It is important to note that this study did not specifically distinguish between the O- and N'-glucuronide isomers.

Quantitative Data Summary

| Compound | Target Receptors | Known Biological Activity | Reference |

| Carvedilol | β1, β2, α1-adrenergic receptors | Non-selective β-blocker, α1-blocker | [9][11] |

| 4'-hydroxyphenyl carvedilol | β-adrenergic receptors | Potent β-blocker | [4] |

| Carvedilol β-D-glucuronide (isomer not specified) | CYP3A | Weak time-dependent inhibitor | [10] |

| Carvedilol N'-β-D-Glucuronide | Not extensively studied | Presumed to be pharmacologically inactive | - |

Conclusion and Future Directions

The current body of scientific literature suggests that Carvedilol N'-β-D-Glucuronide is a minor metabolite of carvedilol formed through Phase II metabolism. Based on the principles of drug metabolism, the addition of the glucuronic acid moiety is expected to render the molecule pharmacologically inactive by increasing its polarity and reducing its affinity for its target receptors. While some in vitro studies have hinted at a weak potential for drug-drug interactions with a non-specified carvedilol glucuronide, further research is needed to specifically characterize the biological activity of the N'-glucuronide isomer.

Future research in this area should focus on the chemical or enzymatic synthesis of Carvedilol N'-β-D-Glucuronide to enable its comprehensive pharmacological and toxicological profiling using the methodologies outlined in this guide. Such studies would provide a more complete understanding of the metabolic fate of carvedilol and definitively confirm the role of N'-glucuronidation in its detoxification and elimination.

References

-

Veeprho. Carvedilol N-beta-D-Glucuronide | CAS 216973-69-2. [Link]

-

Hanioka N, et al. Stereoselective glucuronidation of carvedilol in human liver and intestinal microsomes. Chirality. 2012;24(10):856-61. [Link]

-

Filppula, A. M., et al. (2024). Screening of 16 major drug glucuronides for time-dependent inhibition of nine drug-metabolizing CYP enzymes - detailed studies on CYP3A inhibitors. European Journal of Pharmaceutical Sciences, 198, 106735. [Link]

-

Taniguchi, K., et al. (2015). In Vitro Enhancement of Carvedilol Glucuronidation by Amiodarone-Mediated Altered Protein Binding in Incubation Mixture of Human Liver Microsomes with Bovine Serum Albumin. Drug metabolism and disposition: the biological fate of chemicals, 43(8), 1150–1156. [Link]

-

Wikipedia. Carvedilol. [Link]

-

PubChem. Carvedilol glucuronide. [Link]

-

U.S. Food and Drug Administration. (carvedilol) Tablets - accessdata.fda.gov. [Link]

-

Tackling, G., & Borhade, M. B. (2024). Carvedilol. In StatPearls. StatPearls Publishing. [Link]

-

Ohno, Y., et al. (2008). Stereoselective oxidation and glucuronidation of carvedilol in human liver and intestinal microsomes. Chirality, 20(6), 747–753. [Link]

-

GoodRx. How Does Carvedilol Work? All About Its Mechanism of Action. [Link]

-

Dr.Oracle. What is the affinity of Carvedilol (beta blocker) binding to beta 2 receptors compared to beta 1 receptors?. [Link]

-

Mandhadi, R., et al. (2017). Severe carvedilol toxicity without overdose – caution in cirrhosis. BMC research notes, 10(1), 698. [Link]

-

Sivem Pharmaceuticals. (2012). PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets) 3.125, 6.25, 12.5 and 25 mg Congestive Heart Failure Agent. [Link]

-

Liu, H. F., et al. (2008). Stereoselective glucuronidation of carvedilol by Chinese liver microsomes. Acta pharmacologica Sinica, 29(4), 483–490. [Link]

-

McTavish, D., et al. (1993). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical pharmacokinetics, 24(4), 335–346. [Link]

-

Dr.Oracle. What is the management for Carvedilol (beta blocker) toxicity?. [Link]

-